8-Deacetylyunaconitine
Overview
Description
8-Deacetylyunaconitine is a diterpenoid alkaloid . It can be found in the root extract of A. forrestii .
Molecular Structure Analysis
The molecular weight of 8-Deacetylyunaconitine is 617.73 . Its formula is C33H47NO10 . The SMILES representation of its structure isCO[C@@H]1C23[C@@]4([H])C@(CN(CC)C2C([C@]5(O)[C@]6([H])[C@@]3([H])CC@(C@@HC5)[C@@H]6OC(C7=CC=C(OC)C=C7)=O)[C@@H]4OC)C@HC1
. Physical And Chemical Properties Analysis
8-Deacetylyunaconitine is a solid, white to off-white powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at -20°C, protected from light .Scientific Research Applications
Extraction and Purification : A study by Shu et al. (2013) described an efficient method for extracting and purifying 8-Deacetylyunaconitine from Aconitum vilmorinianum Kom. using accelerated solvent extraction and pH-zone-refining counter-current chromatography. The study achieved a high purity of over 98% for 8-Deacetylyunaconitine (Shu et al., 2013).
Natural Sources and Structural Analysis : Zheng et al. (1997) isolated 8-Deacetylyunaconitine, along with other alkaloids, from Aconitum transsectum Diels. The study provided structural details through NMR spectroscopy and partial synthesis (Zheng et al., 1997).
Identification in Various Plants : Luo Li (2012) identified 8-Deacetylyunaconitine in the roots of Aconitum ouvrardianum Hand.-Mazz., marking the first time these compounds were found in this plant. The study emphasized the medicinal and toxic components of these alkaloids (Luo Li, 2012).
Chemical Properties and Isolation : Khetwal et al. (1992) explored the isolation and structural elucidation of 8-Deacetylyunaconitine from Aconitum balfourii, providing insights into its chemical properties and potential applications (Khetwal et al., 1992).
Safety And Hazards
properties
IUPAC Name |
[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVYLCVNTWPXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14139448 |
Citations
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